DUR-928 (trimethylamine)

Description

Overview of Trimethylamine's Significance in Chemical and Biological Systems

Trimethylamine (B31210) is a ubiquitous molecule found in organisms across all five major biological kingdoms: Animalia, Plantae, Fungi, Protista, and Monera. acs.orgresearchgate.netmurdoch.edu.au This widespread presence points to its fundamental roles in biology. acs.orgmurdoch.edu.au TMA is a tertiary amine with a characteristic fishy odor at low concentrations, which shifts to an ammonia-like smell at higher levels. cambridge.orgaaqr.orgwikipedia.org Its chemical and physical properties, such as high water solubility and a low boiling point, contribute to its diverse functions. acs.orgcambridge.org

In biological systems, TMA serves multiple roles, including as a cell-signaling molecule. acs.orgresearchgate.netnih.govmurdoch.edu.aumurdoch.edu.au It often functions as a pheromone or chemical signaling agent, acting as both an attractant and a repellent in various species. acs.orgmurdoch.edu.aumurdoch.edu.auoup.com For example, it has been identified as a signaling molecule for species ranging from flies and cockroaches to fish and mice. oup.com

Furthermore, TMA is a crucial precursor to trimethylamine-N-oxide (TMAO), a metabolite of significant interest in human health research. acs.orgcambridge.org TMA is produced in the gut by microbial enzymes acting on dietary components like choline (B1196258), L-carnitine, and betaine (B1666868). cambridge.orgbiocrates.comfrontiersin.org It is then absorbed and transported to the liver, where the enzyme flavin-containing monooxygenase 3 (FMO3) oxidizes it into the non-odorous TMAO. acs.orgoup.combiocrates.com This TMA-TMAO partnership is a key aspect of host-microbiome co-metabolism. nih.govmurdoch.edu.au

Table 1: Physicochemical Properties of Trimethylamine

| Property | Value |

|---|---|

| Chemical Formula | C₃H₉N cambridge.orgwikipedia.org |

| Molar Mass | 59.112 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless gas wikipedia.org |

| Odor | Fishy, ammoniacal wikipedia.org |

| Boiling Point | 3 to 7 °C wikipedia.org |

| Solubility in water | Miscible wikipedia.org |

| pKa | 9.8 acs.org |

| Vapor Pressure | 1610 mmHg at 25 °C acs.org |

Historical Context and Evolution of Trimethylamine Research

The study of trimethylamine dates back to the mid-19th century. It was first isolated and formally identified by the chemist August Wilhelm von Hofmann in 1852. acs.org Initially, due to its physical properties like a low boiling point, TMA was extensively used in vapor pressure studies until the 1930s. cambridge.org

The focus of TMA research later shifted from pure chemistry to biology and medicine. An interesting historical footnote is its mention in the early work of Sigmund Freud, who detailed a dream involving an injection of trimethylamine while developing his theories on dream interpretation. wikipedia.org A significant area of research has been its role in the metabolic disorder trimethylaminuria, also known as "fish odor syndrome". oup.com This condition is characterized by a defect in the FMO3 enzyme, leading to a decreased ability to convert odorous TMA to TMAO, resulting in the excretion of excess TMA through breath, sweat, and urine. oup.com

In recent decades, research has expanded dramatically, driven by advanced analytical techniques in metabolomics. oup.com Much of the older literature on TMA's diverse biological functions was largely overlooked until a renewed interest in its role as a gut microbial metabolite and its connection to various health conditions. acs.orgmurdoch.edu.au Modern studies now investigate its association with a range of conditions, including renal disorders, obesity, diabetes, and cardiovascular diseases. cambridge.org

Multidisciplinary Research Perspectives on Trimethylamine

The study of TMA is inherently multidisciplinary, spanning environmental science, biochemistry, and synthetic chemistry. researchgate.net

Environmental Perspectives From an environmental standpoint, TMA is recognized as a significant air pollutant. cambridge.org Major sources include animal husbandry, food waste, and vehicular exhaust. cambridge.orgcopernicus.org Research has shown that emissions from subtropical forests can rival those from farmlands. acs.org In the atmosphere, TMA is considered an important contributor to new particle formation, which has implications for air quality and climate. acs.org Its characteristic odor is also a concern in industrial settings like seafood processing, leading to research on phytoremediation techniques using various potted plants to remove TMA from indoor air. aaqr.orgtandfonline.com

Biochemical Perspectives Biochemically, TMA is at the center of the gut-brain axis, a communication system linking the central nervous system and the gastrointestinal tract. nih.gov The production of TMA is a key metabolic activity of the gut microbiota. biocrates.compnas.org Specific gut bacteria possess the enzyme choline TMA-lyase, which converts dietary choline into TMA. pnas.org This process is fundamental, as the resulting TMA is absorbed and converted by the host's liver into TMAO. biocrates.comresearchgate.net The balance of TMA and TMAO is implicated in numerous physiological and pathophysiological processes. acs.orgresearchgate.net While much attention has been on the link between TMAO and cardiovascular disease risk, research also explores TMA's role in neurological disorders, renal dysfunction, and metabolic health. biocrates.comnih.govmdpi.com

Synthetic Perspectives In synthetic organic chemistry, trimethylamine is a valuable and cost-effective reagent. mdpi.comnih.gov It is used to form the borane-trimethylamine complex (Me₃N·BH₃ or BTM), which is the most stable of the commercially available amine-borane complexes. mdpi.comnih.gov BTM is employed as a reducing agent for various functional groups, including carbonyls. mdpi.comnih.gov Trimethylamine itself also functions as a catalyst. For instance, it has been used to develop a novel and efficient synthesis for the fungicide Azoxystrobin, offering advantages like low cost and easy recovery. acs.org Its properties, including low steric hindrance, make it an effective catalyst in certain industrial applications. acs.org

Table 2: Research Focus on Trimethylamine Across Disciplines

| Discipline | Key Research Areas |

|---|

| Environmental Science | Air pollution source tracking (animal husbandry, forests). cambridge.orgcopernicus.orgacs.org Atmospheric chemistry and new particle formation. acs.org Phytoremediation for odor control. aaqr.orgtandfonline.com | | Biochemistry | Gut microbiota metabolism (choline to TMA). pnas.orgresearchgate.net Host-microbe co-metabolism (TMA to TMAO conversion). acs.orgbiocrates.com Role in the gut-brain axis and neurological disorders. nih.gov Biomarker for various diseases (cardiovascular, renal). cambridge.orgmdpi.com | | Synthetic Chemistry | Component of borane-trimethylamine (BTM) reducing agent. mdpi.comnih.gov Catalyst in organic synthesis (e.g., Azoxystrobin). acs.org Synthesis of choline, herbicides, and dyes. wikipedia.org |

Properties

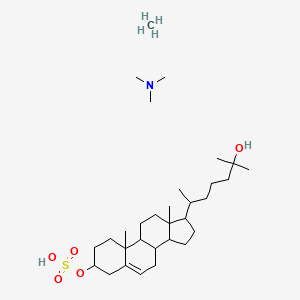

Molecular Formula |

C31H59NO5S |

|---|---|

Molecular Weight |

557.9 g/mol |

IUPAC Name |

N,N-dimethylmethanamine;[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |

InChI |

InChI=1S/C27H46O5S.C3H9N.CH4/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;1-4(2)3;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);1-3H3;1H4 |

InChI Key |

XFBOORGEUUVCQL-UHFFFAOYSA-N |

Canonical SMILES |

C.CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.CN(C)C |

Origin of Product |

United States |

Synthesis and Production Methodologies of Trimethylamine

Chemical Synthesis Approaches

Chemical synthesis provides large-scale, controlled production of trimethylamine (B31210), essential for its wide range of industrial applications. Key methods involve the catalytic methylation of amines and the use of sustainable carbon sources.

Catalytic N-methylation Processes of Amines

The primary industrial method for producing methylamines, including trimethylamine, is the reaction of ammonia (B1221849) (NH₃) with methanol (B129727) (CH₃OH) over an amorphous silica-alumina catalyst at high temperatures. google.com This exothermic reaction typically produces a mixture of monomethylamine (MMA), dimethylamine (B145610) (DMA), and trimethylamine (TMA). google.commdpi.com The process is equilibrium-driven, which results in a complex product mixture that necessitates a sophisticated and energy-intensive separation process to isolate the desired TMA. google.com

Zeolite catalysts have emerged as a promising alternative to traditional silica-alumina catalysts due to their high activity and superior selectivity. mdpi.com The shape-selective properties of zeolites, particularly small-pore variants, can influence the product distribution, favoring MMA and DMA. However, modifications to large- and medium-pore zeolites can enhance selectivity towards TMA. mdpi.com The reaction mechanism over these acid catalysts involves the replacement of hydrogen atoms on the ammonia molecule with methyl groups from methanol. mdpi.com

Utilization of Carbon Dioxide and Molecular Hydrogen as Carbon Sources

In a move towards more sustainable chemical production, significant research has focused on using carbon dioxide (CO₂) as a renewable C1 source for methylation reactions. researchgate.netoup.com The direct synthesis of trimethylamine can be achieved through the N-methylation of ammonia or its surrogates, like ammonium (B1175870) chloride (NH₄Cl), with CO₂ and molecular hydrogen (H₂). researchgate.netoup.com

This process requires effective catalyst systems. Homogeneous ruthenium complexes, such as [Ru(triphos)(tmm)], have demonstrated high ammonia conversion and excellent selectivity for TMA. researchgate.netrwth-aachen.de These reactions can be performed in organic solvents, often requiring a co-catalyst like aluminum trifluoromethanesulfonate. researchgate.net

Heterogeneous catalysts have also been developed for this conversion. A system employing platinum (Pt) and molybdenum oxides (MoOₓ) co-loaded onto a titanium dioxide (TiO₂) support (Pt-MoOₓ/TiO₂) has been shown to be effective for the direct synthesis of TMA from NH₃, CO₂, and H₂. oup.comoup.com Research indicates that this catalyst is superior to many other supported platinum and transition-metal-loaded catalysts for this specific synthesis. oup.comresearchgate.net The reaction using the Pt-MoOₓ/TiO₂ catalyst can achieve a 64% yield of trimethylamine at 250 °C. thieme-connect.com

Catalytic Systems for TMA Synthesis from CO₂ and H₂

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| [Ru(triphos)(tmm)] with Lewis/Brønsted acid co-catalyst | NH₃, CO₂, H₂ | Homogeneous catalyst; high ammonia conversion and excellent TMA selectivity in organic solvents. | researchgate.net |

| Pt-MoOₓ/TiO₂ | NH₃ or NH₄HCO₃, CO₂, H₂ | Heterogeneous catalyst; found to be superior to other supported Pt catalysts for this process. | oup.comoup.com |

| Cu-Mg-Al ternary catalyst | NH₃, CO₂, H₂ | Heterogeneous catalyst; achieves high selectivity (86%) for methylamines. | thieme-connect.com |

Selective Synthesis Strategies for Trimethylamine

Achieving high selectivity for trimethylamine over mono- and dimethylamine is a significant challenge in industrial synthesis due to the formation of complex azeotropic mixtures. google.com Strategies to enhance selectivity focus on catalyst design and reaction engineering.

The use of specific homogeneous catalysts, like the [Ru(triphos)(tmm)] system, allows for the triple N-methylation of ammonia with high selectivity under relatively mild conditions. researchgate.net By using this catalyst with a co-catalyst in 1,4-dioxane (B91453) at 150°C, a 77% yield of TMA can be achieved. researchgate.net

In heterogeneous catalysis, the choice of catalyst material is crucial. Zeolites with specific pore structures can control the extent of methylation, although they are often used to enhance MMA and DMA selectivity. mdpi.com However, research continues into developing cost-effective zeolite-based catalysts that can shift the process from being equilibrium-driven to being highly selective for TMA. mdpi.com Another approach involves the electrochemical hydrogenation of dimethylformamide, which has been shown to produce high-purity trimethylamine gas (>99%) using copper and palladium cathodes. researchgate.net

Biosynthesis Pathways (Microbial and Enzymatic)

In biological systems, trimethylamine is primarily produced by the gut microbiota through the metabolism of dietary compounds. These pathways are of significant interest in the fields of microbiology and human health.

Conversion from Trimethylamine N-oxide (TMAO)

Trimethylamine N-oxide (TMAO) is an osmolyte found in high concentrations in marine animals. wikipedia.org While in mammals, TMA is oxidized in the liver by flavin-containing monooxygenase (FMO) enzymes, primarily FMO3, to form TMAO, this process can be reversed. mdpi.combiocrates.commdpi.com In the human gut, a portion of TMAO can be reduced back to trimethylamine by the action of bacterial TMAO reductases. nih.govresearchgate.net This creates a cycle where dietary TMAO can contribute to the pool of TMA in the gut. TMAO itself decomposes to trimethylamine, which is responsible for the characteristic odor of decaying seafood. wikipedia.org

Microbial Choline (B1196258) Degradation Pathways

The principal pathway for TMA biosynthesis in the human gut is the microbial degradation of dietary choline. pnas.orgnih.govpnas.org This metabolic process is carried out exclusively by anaerobic microorganisms. pnas.org A specific gene cluster, named the choline utilization (cut) cluster, has been identified as responsible for this conversion. pnas.orgnih.gov

The key step in this pathway is the cleavage of the C-N bond in choline to yield TMA and acetaldehyde. pnas.orgpnas.org This reaction is catalyzed by a glycyl radical enzyme known as choline trimethylamine-lyase. pnas.orgnih.gov The discovery of the cut gene cluster has enabled the identification of choline-metabolizing bacteria in various environments, including the human gastrointestinal tract. pnas.orgpnas.org Bacteria possessing the choline TMA-lyase system (CutC/D) are responsible for metabolizing dietary choline into TMA. mdpi.comresearchgate.net This microbial activity is the foundational step linking dietary choline intake to the systemic levels of its metabolite, TMAO. mdpi.compnas.org

Enzymes in Trimethylamine Biosynthesis

| Enzyme/System | Pathway | Function | Reference |

|---|---|---|---|

| Choline trimethylamine-lyase (CutC/D) | Microbial Choline Degradation | A glycyl radical enzyme that cleaves the C-N bond of choline to produce TMA and acetaldehyde. | mdpi.compnas.orgnih.gov |

| TMAO reductase | Conversion from TMAO | Bacterial enzyme that reduces TMAO back to TMA in the gut. | nih.govresearchgate.net |

| Flavin-containing monooxygenase 3 (FMO3) | TMAO Synthesis (Host) | Host liver enzyme that oxidizes TMA to TMAO. (Note: Not a TMA synthesis enzyme, but key to the cycle). | mdpi.combiocrates.com |

Based on the information available, there appears to be a fundamental misunderstanding in the subject of the requested article. The compound DUR-928 is not trimethylamine (TMA).

Clarification of Chemical Identity:

DUR-928: The investigational drug DUR-928 is a sulfated oxysterol called larsucosterol . invivochem.comnih.gov Its chemical name is [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate. invivochem.com It is an endogenous epigenetic regulator that modulates the expression of genes involved in inflammation, cell death, and lipid metabolism. durect.compharmasalmanac.com

Trimethylamine (TMA): Trimethylamine is a simple tertiary amine with the chemical formula N(CH₃)₃. It is a product of microbial metabolism in the gut, derived from dietary precursors like choline and carnitine.

The confusion may arise from the fact that some chemical suppliers provide a salt form of larsucosterol listed as "Larsucosterol (trimethylamine)". medchemexpress.comglpbio.combioscience.co.uk In this context, trimethylamine is used as a counter-ion to form a salt with the acidic larsucosterol molecule, a common practice to enhance the stability and solubility of a compound. medchemexpress.com However, the active therapeutic agent is larsucosterol, not trimethylamine.

Irrelevance of the Provided Outline:

The detailed outline you have provided focuses exclusively on the microbial synthesis and production of trimethylamine via various enzymatic pathways:

Choline TMA Lyase (CutC/D) systems

Carnitine Monooxygenase (CntA/B) systems

Glycine (B1666218) Betaine (B1666868) Reduction Pathways

These pathways describe how gut bacteria produce trimethylamine from dietary nutrients. They are entirely unrelated to the synthesis and production of larsucosterol (DUR-928), which is a complex sterol molecule.

Therefore, it is not possible to generate a scientifically accurate article on DUR-928 using the provided outline, as the outline pertains to a completely different chemical compound. An article on the synthesis of DUR-928 would involve a discussion of sterol chemistry and enzymatic processes within the human body, not the microbial pathways listed.

Advanced Analytical Methodologies for Trimethylamine Quantification and Characterization

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides powerful tools for the structural elucidation and quantification of trimethylamine (B31210). Various spectroscopic methods offer unique advantages in sensitivity, selectivity, and the nature of the information they provide.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups and fingerprinting the molecular structure of trimethylamine. The infrared spectrum of TMA is unique and allows for its identification, even in mixtures. docbrown.info

Key absorptions in the FTIR spectrum of trimethylamine include C-H stretching vibrations, which appear in the range of 3000 to 2800 cm⁻¹. docbrown.info Specifically, the N-CH₃ vibrations are observed between 2820 and 2760 cm⁻¹, often overlapping with the other C-H absorption bands. docbrown.info The characteristic C-N stretching vibrations for aliphatic amines like trimethylamine are found in the 1220 to 1020 cm⁻¹ region. docbrown.info A significant feature that distinguishes tertiary amines like TMA from primary and secondary amines is the absence of N-H vibration absorptions, as there are no N-H bonds in the molecule. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, containing a complex pattern of overlapping vibrations unique to the trimethylamine molecule, which is crucial for its definitive identification. docbrown.info

Table 1: Prominent FTIR Absorption Peaks for Trimethylamine

| Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching | 3000 - 2800 | docbrown.info |

| N-CH₃ Vibrations | 2820 - 2760 | docbrown.info |

| C-N Stretching | 1220 - 1020 | docbrown.info |

Studies on trimethylamine complexes, such as those with haloforms, show shifts in these vibrational frequencies. For instance, the formation of a hydrogen bond with a "proton donor" can cause a red shift (a shift to a lower frequency) in the C-N stretching vibrations and a blue shift (a shift to a higher frequency) in the C-H stretching vibrations of TMA. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) NMR, is a powerful technique for both qualitative and quantitative analysis of trimethylamine. Due to the molecule's symmetry, all nine hydrogen atoms of the three methyl groups are chemically equivalent. docbrown.info This results in a simple ¹H-NMR spectrum consisting of a single, sharp peak. docbrown.info

This lone signal for trimethylamine typically appears at a chemical shift of approximately 2.12 ppm when using a standard solvent like deuterated chloroform (B151607) (CDCl₃). docbrown.info Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton resonance set to 0.0 ppm. docbrown.info The integrated intensity of the trimethylamine peak is directly proportional to its concentration, enabling straightforward quantification. This method has been successfully applied for the rapid, simultaneous determination of trimethylamine and its metabolite, trimethylamine-N-oxide (TMAO), in untreated urine samples for the diagnosis of the metabolic disorder trimethylaminuria. nih.gov Volume-localized ¹H-NMR spectroscopy has also been used to detect and measure changes in trimethylamines within the human kidney in vivo, where the TMA resonance is observed at 3.25 ppm. pnas.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive and selective analytical technique used for the quantification of trimethylamine in complex matrices. It is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Direct Medium Resolution MS: A high-throughput method for analyzing trimethylamine in body fluids involves direct headspace analysis using medium-resolution mass spectrometry. This technique is noted to be faster and more accurate than some chromatographic methods. nih.gov It utilizes a perdeuterated form of trimethylamine as an internal standard and measures the ion ratio of the [M-H]⁺ ion of trimethylamine to the [M-²H]⁺ ion of the internal standard. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used method for TMA quantification. Headspace GC-MS is particularly effective for analyzing the volatile TMA. oup.com In this method, a sample (e.g., aqueous extract from fiberglass insulation) is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS system. oup.com For identification and quantification of TMA, specific ions are monitored using selected ion monitoring (SIM). Commonly, the ion at a mass-to-charge ratio (m/z) of 58 is used for quantification, while the ratio of ions at m/z 58 and 59 (approximately 1:0.5) is used for identification. oup.com This method has demonstrated excellent linearity, with correlation coefficients of 0.998 or better for calibration curves. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high accuracy and sensitivity for the quantification of trimethylamine and related compounds like TMAO. nih.gov This technique can directly measure TMA, although derivatization is sometimes employed to improve fragmentation and signal intensity due to TMA's low mass. mdpi.com In a typical LC-MS/MS method, multiple reaction monitoring (MRM) is used to enhance selectivity. For TMA, the precursor-to-product ion transition monitored is often m/z 60 → 44. mdpi.com LC-MS/MS methods have been validated with excellent linearity over wide concentration ranges (e.g., 1 to 5,000 ng/mL) and have shown high precision and accuracy. nih.gov

Table 2: Mass Spectrometry Methods for Trimethylamine Analysis

| Technique | Sample Preparation | Key Parameters | Application Example | Reference |

|---|---|---|---|---|

| Direct Medium Resolution MS | Headspace analysis with perdeuterated internal standard | Measures [M-H]⁺ ion ratio | Body fluids | nih.gov |

| Headspace GC-MS | Heating in sealed vial, injection of vapor | Monitors ions m/z 58 (quantification) and m/z 59 (identification) | Fiberglass insulation resins | oup.com |

| LC-MS/MS | Simple protein precipitation | MRM transition m/z 60 → 44 | Human plasma, urine | nih.govmdpi.com |

UV-based Methodologies

Trimethylamine itself is considered "UV-vis silent," meaning it does not absorb light in the ultraviolet-visible range, making direct detection by conventional UV spectrophotometry challenging. researchgate.net However, indirect methods have been developed for its quantification.

One common approach involves a derivatization reaction to create a product that is UV-active. A classic colorimetric method involves the extraction of TMA with toluene (B28343) followed by a reaction with picric acid, which forms a yellow complex that can be quantified by its absorbance at 410 nm. unibo.it Another derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which reacts with TMA to form a derivative that can be detected by UV spectrophotometry at 262 nm. researchgate.net This method can be enhanced by incorporating a preconcentration step using solid-phase extraction (SPE), which significantly lowers the limit of detection. researchgate.net

More advanced UV-based detection involves luminescence. For instance, a bilanthanide metal-organic framework functionalized with a borono group has been developed for the recognition of the related compound TMAO. researchgate.net The interaction between the framework and the analyte causes inverse changes in the emission intensity of the two lanthanide centers when excited by UV light (e.g., at 254 nm), allowing for ratiometric detection. researchgate.net

Cryospectroscopic Studies of Trimethylamine Complexes

Cryospectroscopy involves studying the spectroscopic properties of substances at very low temperatures, often trapped in a matrix of a liquefied noble gas like krypton (Kr) or argon (Ar). This technique is particularly useful for studying weakly bound molecular complexes. rsc.orgresearchgate.net

FTIR spectra of mixtures of trimethylamine and various "proton donor" molecules, such as haloforms (e.g., chloroform) or acetylene, have been studied in liquefied Kr at temperatures between 118–157 K. rsc.orgrsc.orgresearcher.life These studies provide clear spectroscopic evidence of the formation of medium-strength hydrogen-bonded complexes. rsc.orgresearchgate.net Upon complex formation, characteristic shifts in the vibrational bands are observed. For example, the C-H stretching vibrations of TMA show a weak blue shift (increase in frequency), while the NC stretching vibrations are red-shifted (decrease in frequency). rsc.orgrsc.org Concurrently, the C-H stretching vibration of the haloform proton donor exhibits a substantial red shift and a marked increase in intensity. rsc.orgresearchgate.net These cryospectroscopic findings, supported by ab initio calculations, provide fundamental insights into the nature of intermolecular forces and the structural changes that occur upon complex formation. rsc.orgrsc.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating trimethylamine from other components in a complex mixture prior to its quantification. The choice of chromatographic method depends on the volatility of the analyte and the nature of the sample matrix.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like TMA. oup.com For the separation of TMA and dimethylamine (B145610) (DMA), a Carbowax 400/polyethylene imine column, often used with an alkaline pre-column, provides excellent baseline separation. oup.com Another effective stationary phase combination for separating methylamines is a column packed with Graphon (a graphitized carbon black) and coated with a small percentage of TEP (triethyl phosphate). acs.org Flame ionization detectors (FID) and more selective nitrogen-phosphorous-specific flame ionization detectors (NPFID) are commonly used for detection in GC. oup.com

Liquid chromatography (LC) is also widely employed, especially when analyzing less volatile related compounds like TMAO or when derivatization is used. nih.govmdpi.com For the analysis of TMA in aqueous matrices, a method using a C18 analytical column with gradient elution has been developed. researchgate.net In ion chromatography, a methacrylate-based monolithic column modified with trimethylamine can be used as a strong anion exchanger to separate inorganic anions. scirp.org The separation of TMA and its metabolites in plasma has been achieved using ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry, where optimization of the extraction procedure and chromatographic conditions is key to achieving high-quality data. mdpi.com

Gas Chromatography (GC) with Selective Detectors (e.g., Nitrogen-Phosphorus Detector, Flame-Ionization Detector, Mass Spectrometer)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like TMA due to its high resolving power and sensitivity. szabo-scandic.com The choice of detector is paramount and is tailored to the specific requirements of the analysis, such as sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely applied method for TMA analysis. nih.gov Headspace GC-MS is particularly effective, as it samples the vapor phase above a liquid or solid sample, which is ideal for a volatile analyte like TMA and minimizes contamination of the GC system. oup.comresearchgate.net In this method, samples are often alkalinized to convert TMA salts to the volatile free base before analysis. nih.gov For enhanced accuracy, base-modified capillary columns are used to prevent peak tailing and improve chromatographic performance. nih.govoup.com Quantitation is typically performed using selected ion monitoring (SIM), where specific mass-to-charge ratio (m/z) ions characteristic of TMA (e.g., m/z 58 and 59) are monitored for high sensitivity and specificity. oup.com The HS-SPME-GC-MS technique, which uses a solid-phase microextraction fiber to concentrate analytes from the headspace, offers exceptional sensitivity, with reported limits of detection (LOD) as low as 0.02 µg/kg. nih.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for nitrogen- and phosphorus-containing compounds, making it exceptionally well-suited for TMA analysis. This selectivity minimizes interference from other non-nitrogenous compounds in complex matrices like seafood or environmental samples. nih.goviwaponline.com GC-NPD methods provide a simple and rapid approach for the simultaneous quantification of TMA and other volatile amines. nih.gov Recent advancements include coupling purge and trap (P&T) systems with GC-NPD, which allows for the simultaneous analysis of TMA and other compounds like methanol (B129727) in seawater at nanomolar concentrations. frontiersin.orgresearchgate.netfrontiersin.org Automated headspace solid-phase microextraction (HS-SPME) coupled with GC-NPD has also been developed for sensitive analysis of methylamines in seawater, achieving detection limits for TMA as low as 4.1 nM. nih.govresearcher.life

Flame-Ionization Detector (FID): The FID is a robust and universally used detector for organic compounds. While it is less selective than the NPD or MS, it is effective when coupled with chromatographic columns that can adequately separate TMA from interfering compounds. oup.com Methods have been established using a pre-column to trap interferences and a main analytical column (e.g., Carbopack coated with Carbowax) to separate the amines before FID detection. oup.com However, in complex samples, the FID may not be able to separate the TMA peak from other organic substances without highly efficient separation or sample cleanup. szabo-scandic.com In a comparative study, the LOD for TMA using HS-GC-FID was significantly higher than that of HS-SPME-GC-MS, highlighting the superior sensitivity of the mass spectrometer for trace analysis. nih.gov

| Technique | Sample Preparation | Column Type | Detector | Key Findings & Performance | Citations |

| HS-GC-MS | Headspace sampling, alkalinization | Base-modified capillary | Mass Spectrometer (MS) | Excellent for volatile analysis; quantitation from 1-150 ppm; RSD <4%. | nih.govoup.com |

| HS-SPME-GC-MS | Headspace solid-phase microextraction | GL InertCap for Amines | Mass Spectrometer (MS) | Extremely sensitive for trace analysis; LOD of 0.02 µg/kg. | nih.govcmes.org |

| P&T-GC-NPD/FID | Purge and Trap (P&T) | HP-PLOT Q | Nitrogen-Phosphorus (NPD) & Flame-Ionization (FID) | Simultaneous analysis of TMA and methanol in seawater; TMA LOD of 0.3 nM. | frontiersin.orgresearchgate.netfrontiersin.org |

| GC-NPD | Liquid extraction (e.g., perchloric acid, benzene) | Porous polymer packed column | Nitrogen-Phosphorus (NPD) | Simple, rapid, and specific for volatile amines in seafood. | nih.gov |

High-Performance Liquid Chromatography (HPLC) Methods

While GC is a natural fit for the volatile TMA, HPLC methods have been developed, often for samples where TMA is in a non-volatile form or when simultaneous analysis with non-volatile compounds is required. A key challenge is that TMA lacks a strong chromophore, making direct UV detection difficult. This is overcome by derivatization.

A widely used approach is pre-column or on-fiber derivatization with 9-fluorenylmethyl chloroformate (FMOC). researchgate.netchromatographyonline.com The FMOC molecule attaches to TMA, creating a derivative that is highly responsive to UV detection. This derivatization-based, reversed-phase HPLC method has been successfully used to determine TMA levels in complex matrices like fish oil softgels. researchgate.netchromatographyonline.com The method demonstrates good linearity in the parts-per-million (ppm) range, with a limit of detection (LOD) of 0.5 ppm and a limit of quantification (LOQ) of 1.0 ppm. chromatographyonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative with high sensitivity and specificity that can sometimes avoid the need for derivatization. nih.govresearchgate.net Simple isocratic LC-MS/MS methods have been validated for quantifying TMA's metabolite, trimethylamine-N-oxide (TMAO), and can be adapted for TMA itself, providing robust and reliable diagnostic tools. nih.gov

| Method | Derivatizing Agent | Detection | Key Performance Metrics | Citations |

| RP-HPLC | 9-fluorenylmethyl chloroformate (FMOC) | UV Detector | Linearity: 1–17 ppm; LOD: 0.5 ppm; LOQ: 1.0 ppm. | researchgate.netchromatographyonline.com |

| LC-SPME | 9-fluorenylmethyl chloroformate (FMOC) | UV Detector | LOD in water: 0.25 µg/ml; LOD in air: 12 mg/m³. | nih.gov |

| LC-MS/MS | None (direct) | Tandem Mass Spectrometer | High sensitivity and specificity; robust for clinical samples. | nih.govresearchgate.net |

Flow Injection Gas Diffusion-Ion Chromatography

Flow Injection Gas Diffusion-Ion Chromatography (FIGD-IC) is a specialized and highly sensitive technique ideal for determining methylamines, including TMA, in aqueous samples like natural waters. nih.govresearchgate.net The method involves making the aqueous sample strongly alkaline (pH > 12) to convert the dissolved amine salts into their volatile gaseous forms. nih.gov These gases then diffuse across a hydrophobic, microporous membrane into an acidic acceptor stream, effectively separating them from the complex sample matrix. acs.org The acceptor solution, now containing the re-protonated amines, is then injected into an ion chromatograph, where the amines are separated as cations and quantified using a conductivity detector. nih.govresearchgate.net

The automation of this technique has significantly improved its performance, yielding excellent linearity (R² > 0.99) and precision (<8%) for TMA analysis at nanomolar (nM) concentrations. nih.gov This method has been successfully applied to determine TMA and ammonia (B1221849) simultaneously in seawater and atmospheric samples. nih.govresearchgate.net It is also used as the quantification step in enzymatic assays, for instance, to measure TMA produced from the reduction of TMAO, with detection limits reported at 1.35 nmol/dm³. acs.org

Sensor-Based Detection Systems

Sensor-based systems offer the potential for rapid, portable, and real-time detection of TMA, which is advantageous for on-site applications like food quality monitoring and medical diagnostics.

Piezoresistive Microcantilever Sensors

Piezoresistive microcantilever sensors are micro-electro-mechanical systems (MEMS) that can detect chemical compounds with high sensitivity. aip.org The principle involves a tiny cantilever that bends when molecules adsorb onto its surface. This bending induces mechanical stress, which is measured as a change in resistance by an embedded piezoresistor. cambridge.org

For TMA detection, the cantilever's surface is coated with a sensing material that selectively interacts with the target analyte. cambridge.org The choice of this material is crucial for sensor selectivity. While some sensors use general-purpose polymer coatings for detecting a range of volatile organic compounds (VOCs) unifr.chresearchgate.net, others are functionalized for higher specificity. The interaction between the analyte and the coating causes a volumetric change or surface stress, leading to the measurable cantilever deflection. cambridge.org Research has focused on optimizing cantilever design (e.g., U-shaped) and the piezoresistive layer to enhance sensitivity to stress-induced changes for VOC detection. aip.org

Colorimetric Sensor Arrays for Gaseous and Aqueous Phases

Colorimetric sensor arrays provide a simple, inexpensive, and powerful method for both the quantification and discrimination of TMA. acs.orgnih.govillinois.edu These "optoelectronic noses" consist of a disposable array of chemically responsive dyes printed on a substrate. acs.orgmdpi.com The dyes include pH indicators, metalloporphyrins, and vapochromic dyes, which change color upon interaction with an analyte through mechanisms like Brønsted/Lewis acid-base interactions or solvatochromism. illinois.eduresearchgate.net

When the array is exposed to TMA, a unique color "fingerprint" is generated. This color change pattern is captured by a simple imaging device, such as a flatbed scanner or a mobile phone camera, and analyzed using pattern recognition software. nih.govresearchgate.net This technology has been successfully applied to detect TMA in both gaseous and aqueous phases with high accuracy. acs.orgresearchgate.net Research has demonstrated impressive limits of detection (LOD), reaching as low as 4 parts-per-billion (ppb) for gaseous TMA and 2.3 µM in aqueous solutions, which is well below the diagnostically significant levels for metabolic disorders like trimethylaminuria. researchgate.net

| Sensor Type | Phase | Principle of Operation | Limit of Detection (LOD) | Citation |

| Colorimetric Sensor Array | Gaseous | Change in color of a chemoresponsive dye array. | < 50 ppb | mdpi.com |

| Colorimetric Sensor Array | Aqueous & Gaseous | Change in color of a chemoresponsive dye array. | 2.3 µM (aqueous), 4 ppb (gaseous) | researchgate.net |

Chemiresistive Sensors and Electronic Nose Technologies

Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target gas. These sensors are a foundational technology for many "electronic nose" (e-nose) systems. mdpi.com An e-nose typically comprises an array of cross-reactive chemiresistive sensors and a pattern recognition system to identify and quantify complex odors. nih.gov

For TMA detection, sensing materials are often based on semiconducting metal oxides (SMOs) or polymer nanocomposites. mdpi.comrsc.org For example, sensors based on CeO₂/SnO₂ heterostructures have shown excellent performance for TMA, with a wide detection range (0.04–500 ppm) and a low LOD of 40 ppb, along with good stability and humidity tolerance. nih.gov Graphene-based nanocomposites, such as graphene/nylon-6, have also been fabricated into flexible chemiresistive sensors that are sensitive and selective to TMA vapor, with a calculated LOD of 0.39 mg/L. scientific.netresearchgate.net

These e-nose systems are particularly valuable for practical applications like monitoring food freshness. As seafood spoils, bacteria break down trimethylamine-N-oxide into the foul-smelling TMA. An e-nose can detect the characteristic volatile compounds, including TMA, providing a rapid, non-invasive assessment of spoilage. mdpi.comnih.govmdpi.com

Quartz Crystal Microbalance (QCM) Applications

Quartz Crystal Microbalance (QCM) sensors are highly sensitive mass-sensing devices that operate based on the piezoelectric effect. They have been effectively adapted for the detection of trace volatile compounds like trimethylamine. The principle involves coating the quartz crystal's surface with a material that selectively adsorbs TMA. This adsorption increases the mass on the crystal, causing a measurable decrease in its resonant frequency, which can be directly correlated to the analyte's concentration. mdpi.com

Researchers have explored various materials to functionalize QCM sensors for enhanced TMA detection. These include conductive polymers and nanostructured materials, which offer large surface areas and specific chemical affinities for TMA.

Nanoporous Graphene Oxide (NGO): A QCM sensor functionalized with NGO has demonstrated ultra-high sensitivity and rapid response times for TMA detection. dntb.gov.uanih.gov The porous structure of NGO provides a large surface area for TMA molecules to adsorb. In one study, an NGO-based QCM sensor showed a sensitivity of 65.23 Hz/μL, a fast response/recovery time of 3 seconds/20 seconds, and excellent linearity. mdpi.comnih.gov The sensor also provides a dual-signal response (frequency shift and resistance), which enhances selectivity against other interfering gases. mdpi.comdntb.gov.ua

Water-Soluble Polyaniline: Polyaniline is another material used for coating QCM sensors due to its favorable interaction with TMA. mdpi.comresearchgate.net A sensor based on a water-soluble polyaniline film showed excellent linear sensitivity to TMA. It could be easily regenerated by purging with nitrogen, demonstrating good repeatability. The response of this sensor is related to the polarity of the analyte vapor, providing some degree of selectivity. researchgate.net

Table 1: Performance of QCM Sensors for Trimethylamine (TMA) Detection

| Sensing Material | Sensitivity | Response Time | Recovery Time | Key Feature | Reference |

|---|---|---|---|---|---|

| Nanoporous Graphene Oxide (NGO) | 65.23 Hz/μL | 3 s | 20 s | Dual-signal response enhances selectivity | mdpi.comnih.gov |

| Water-Soluble Polyaniline | Excellent linear sensitivity | Not specified | Easily recovered by N2 purge | Response related to analyte polarity | mdpi.comresearchgate.net |

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a rapid and highly sensitive analytical technique for detecting and identifying volatile compounds in the gas phase. scielo.org.co IMS separates ions based on their size, shape, and charge as they drift through a tube filled with a neutral buffer gas under the influence of an electric field. scielo.org.co This technique is particularly well-suited for the on-site detection of TMA due to its high speed, sensitivity, and the potential for portable, handheld instrumentation. researchgate.netrsc.org

IMS has been successfully applied to detect TMA in various matrices, including food products, as an indicator of spoilage. researchgate.net For instance, the direct detection of TMA in chicken meat juice has been used to quantitatively evaluate the decaying process. researchgate.net Research has demonstrated that IMS can achieve low detection limits for TMA, with one study reporting a lowest detected signal of 0.6 ng in a standard aqueous solution. researchgate.net The limits of detection for biogenic amines like TMA are generally in the range of 0.1–1.2 ppm (expressed as vapor in air), regardless of the specific ionization source used (e.g., photo-ionization, corona discharge). mdpi.com

To handle the complex data generated by IMS, especially in complex matrices, chemometric methods like Partial Least Squares (PLS) are often employed for data processing and classification. researchgate.net

Table 2: Research Findings in Ion Mobility Spectrometry for Trimethylamine (TMA) Analysis

| Application | Matrix | Lowest Detected Amount | Key Finding | Reference |

|---|---|---|---|---|

| Meat Spoilage Evaluation | Chicken Meat Juice | 0.6 ± 0.2 ng | IMS can quantitatively track meat decay by measuring TMA concentrations. | researchgate.net |

| General Volatile Detection | Not specified | LOD: 0.18–21.71 nmol | Development of a portable IMS-based analyzer for remote monitoring of volatiles including TMA. | rsc.orgrsc.org |

Development of Gas-Sensing Materials (e.g., Ni-Doped Mesoporous Indium Oxide)

Metal-oxide-semiconductor (MOS) gas sensors are a prominent class of chemiresistive sensors used for detecting volatile organic compounds. The sensing principle is based on the change in electrical resistance of the semiconductor material upon adsorption of gas molecules. Indium oxide (In₂O₃) has emerged as a promising material for TMA detection due to its effective sensing properties. colab.wsmdpi.com

To further enhance the performance of In₂O₃-based sensors, researchers have focused on strategies like creating nanostructures and doping with other metals. colab.ws

Ni-Doped Mesoporous Indium Oxide: The synthesis of Ni-doped mesoporous In₂O₃ via a nanocasting method has yielded a material with good crystalline structure and controlled nanoscale features. scientific.net Gas sensors based on this material exhibit strong TMA sensing properties. The mesoporous structure provides a high surface area for gas interaction, while the nickel doping can improve the catalytic and electronic properties, leading to enhanced sensitivity and selectivity. scientific.net

In₂O₃ Nanowires: One-dimensional In₂O₃ nanowires synthesized through electrospinning have been used to create high-performance TMA sensors. mdpi.com By controlling the thermal calcination process, the grain size and crystallinity can be optimized. One such sensor demonstrated a high response (Ra/Rg = 47.0 to 100 ppm TMA), a fast response time of 6 seconds, and a low limit of detection of 0.0392 ppm, making it suitable for real-time applications like monitoring fish freshness. colab.wsmdpi.com

Table 3: Performance of Indium Oxide-Based Gas Sensors for Trimethylamine (TMA)

| Sensing Material | Operating Temperature | Response to 100 ppm TMA | Response Time | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Ni-Doped Mesoporous In₂O₃ | Not specified | Good sensing properties | Not specified | Not specified | scientific.net |

| In₂O₃ Nanowires | Not specified | Ra/Rg = 47.0 | 6 s | 0.0392 ppm | colab.wsmdpi.com |

Sample Preparation and Preconcentration Techniques

Effective sample preparation is a critical step to isolate and concentrate trimethylamine from complex sample matrices, thereby improving the accuracy and sensitivity of subsequent analysis.

Purge and Trap (P&T) Methods

Purge and Trap (P&T) is a dynamic headspace technique widely used for the preconcentration of volatile compounds from liquid or solid samples. frontiersin.org The method involves bubbling an inert gas (purging) through the sample, which strips the volatile analytes and carries them to a sorbent trap. The trap is then rapidly heated to desorb the analytes into a gas chromatograph (GC) for separation and detection.

P&T coupled with GC-Mass Spectrometry (GC-MS) has been established for determining TMA in air and water samples. frontiersin.orgcmes.org

Air and Exhaust Gas Analysis: One method uses a sampling tube with oxalic acid-treated glass beads to collect TMA from gas samples. The TMA reacts to form a salt on the beads. In the lab, the beads are treated with potassium hydroxide (B78521) to release the TMA gas, which is then analyzed by P&T-GC-MS. This method has a detection limit of 1.2 μg·m⁻³ for a 10 L air sample. cmes.orgmat-test.com

Seawater Analysis: A P&T system coupled to a GC with dual detectors (Nitrogen Phosphorus Detector and Flame-Ionization Detector) has been developed for the simultaneous analysis of TMA in seawater. researchgate.net This method achieves a low detection limit of 0.3 nM for TMA with a small sample volume of about 10 mL. researchgate.net The system is optimized by adjusting parameters such as purge flow, time, and temperature to maximize extraction efficiency. researchgate.net

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile sample preparation technique that uses a coated fused-silica fiber to extract analytes from a sample matrix. tandfonline.com The fiber can be exposed to the headspace above a sample or directly immersed in a liquid sample. After extraction, the fiber is transferred to the injection port of a GC, where the analytes are thermally desorbed for analysis.

SPME is highly effective for TMA analysis and has been applied in various contexts:

Gas-Phase Analysis: A 75-μm carboxen/polydimethylsiloxane (B3030410) (Car/PDMS) SPME fiber has been shown to be effective for extracting TMA from the gas phase. acs.org Using a 1-hour fiber exposure time, a method detection limit of 2.38 ppbv was achieved for TMA. acs.org

Biological Samples: Headspace SPME followed by GC-MS is used for the quantitative determination of TMA in urine for diagnosing conditions like trimethylaminuria. nih.gov Both polydimethylsiloxane and mixed Carboxen-polydimethylsiloxane fibers are suitable for this application. nih.gov A similar HS-SPME GC-MS method allows for the simultaneous quantification of TMA and other metabolites in fecal samples, which is important for studying the gut microbiome. nih.gov

Table 4: Research Findings in SPME for Trimethylamine (TMA) Analysis

| Fiber Coating | Matrix | Method | Detection Limit | Reference |

|---|---|---|---|---|

| 75-μm Carboxen/PDMS | Gas/Air | Headspace SPME-GC | 2.38 ppbv | acs.org |

| Carboxen/PDMS | Urine | Headspace SPME-GC-MS | Not specified | nih.gov |

| Not specified | Fecal Samples | Headspace SPME-GC-MS | LOQ: 0.011-0.23 µmol g⁻¹ | nih.gov |

Computational and Theoretical Investigations of Trimethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of trimethylamine (B31210) and its complexes. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a widely used method for studying the properties of trimethylamine due to its favorable balance of accuracy and computational efficiency. DFT methods have been employed to investigate the molecular structure, vibrational spectra, and reactivity of TMA in various chemical environments.

For instance, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to optimize the geometry of isolated trimethylamine and its hydrogen-bonded complexes with phenol (B47542) derivatives. nih.gov These studies provide detailed information about bond lengths and angles, which are crucial for understanding the molecule's behavior. DFT has also been utilized to explore the reaction mechanisms involving trimethylamine, such as its role as a catalyst in the Baylis–Hillman reaction. worldscientific.com In this context, calculations have helped to elucidate the reaction pathways, identify transition states, and determine rate-determining steps, both in the gas phase and in the presence of a solvent. worldscientific.com

Furthermore, DFT has been applied to study the interaction of trimethylamine with various surfaces and nanomaterials, such as aluminum nitride nanotubes (AlNNT) and gallium-doped aluminum nitride nanotubes (AlNGaNT). ias.ac.in These studies investigate the adsorption energies and electronic properties of the resulting complexes, providing insights into the potential of these materials as sensors for TMA. ias.ac.in DFT calculations have also been instrumental in understanding the N-demethylation reactions of trimethylamine catalyzed by iron-containing enzymes, revealing the C-H hydroxylation process to be the key mechanism. acs.org

The versatility of DFT is also evident in its application to study the design mechanism of fluorescent sensors for trimethylamine based on metalloporphyrins. ingentaconnect.com By calculating optimized geometries, relative energies, and frontier molecular orbitals, researchers can predict the binding performance of different sensor materials. ingentaconnect.com

Table 1: Selected DFT Functionals and Basis Sets Used in Trimethylamine Studies

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization & H-Bonding | B3LYP | 6-31++G(d,p) | nih.gov |

| Catalytic Reaction Mechanism | B3LYP | 6-31+G(d,p) | worldscientific.com |

| Interaction with Nanotubes | M06-2X, B3LYP, xB97XD | 6-311G(d)/6-31G(d) | ias.ac.in |

| Fluorescent Sensor Design | B3LYP | LANL2DZ | ingentaconnect.com |

| N-Demethylation Reaction | - | - | acs.org |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for studying trimethylamine and its complexes. These methods are often used to benchmark results from less computationally expensive methods like DFT.

High-level ab initio calculations, up to the MP4SDQ/6-311+G(3df,2p)//HF/6-31+G* level, have been performed to predict the energetics of the trimethylamine-formic acid complex. acs.orgfigshare.com These studies have shown that in a vacuum, the neutral complex is more stable than the ion-pair (trimethylammonium-formate). acs.orgfigshare.com Such calculations are crucial for understanding proton transfer and the influence of the environment on molecular interactions.

Ab initio methods have also been essential in studying hydrogen-bonded complexes of trimethylamine with haloforms. researchgate.netrsc.org Calculations at the MP2/6-311++G(2d,2p) level have successfully reproduced spectroscopic observations, such as shifts in vibrational frequencies upon complex formation. researchgate.netrsc.org These studies help to elucidate the nature of the C-H···N hydrogen bonds and the role of vibrational mode coupling. researchgate.net

Furthermore, ab initio calculations have been used to investigate the structure of trimethylamine adducts with other molecules, such as gallane (GaH₃). rsc.org These studies combine computational results with experimental data from gas-phase electron diffraction and microwave spectroscopy to determine a reliable molecular structure. rsc.org The interaction of trimethylamine with LiF has also been investigated using ab initio and DFT methods, revealing the formation of strong n→σ* complexes. rsc.org

Molecular Interactions and Bonding Characterization

The nature of the chemical bonds and non-covalent interactions within and involving trimethylamine is a key area of theoretical investigation. Techniques like Natural Bond Orbital (NBO) analysis provide a framework for interpreting the complex electronic interactions that govern the molecule's properties.

Trimethylamine, with its lone pair of electrons on the nitrogen atom, acts as a potent hydrogen bond acceptor. Theoretical studies have extensively investigated its hydrogen bonding interactions with various proton donors.

With Substituted Phenols: DFT calculations have been used to study the hydrogen bonding between trimethylamine and a series of para-substituted phenols. worldscientific.comworldscientific.com These studies systematically explore how electron-donating and electron-withdrawing substituents on the phenol ring affect the strength of the O-H···N hydrogen bond. The results show a correlation between the hydrogen bond strength and the acidity of the phenol derivative. worldscientific.com Upon complex formation, a significant red shift in the O-H stretching frequency is observed, which is a characteristic feature of hydrogen bonding. worldscientific.com

With Haloforms: The interaction between trimethylamine and haloforms (like chloroform (B151607), CHCl₃) is another well-studied example of hydrogen bonding. Cryospectroscopic studies combined with ab initio calculations have shown the formation of medium-strength C-H···N hydrogen bonds. rsc.org These interactions lead to a red shift of the C-H stretching vibration of the haloform. rsc.org Interestingly, the C-H stretching vibrations of trimethylamine itself show a weak blue shift upon complexation. rsc.org

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex wavefunctions obtained from quantum chemical calculations into the familiar language of Lewis structures, lone pairs, and orbital interactions. uni-muenchen.dewisc.edu It provides a quantitative description of charge transfer and hyperconjugative interactions that stabilize molecules and complexes.

In the context of trimethylamine complexes, NBO analysis has been crucial for understanding the electronic changes that occur upon hydrogen bonding. For example, in the trimethylamine-phenol complexes, NBO analysis reveals a charge transfer from the nitrogen lone pair (n_N) of trimethylamine to the antibonding σ* orbital of the O-H bond (σ_OH) in phenol. worldscientific.com This n_N → σ_OH interaction is a key contributor to the stability of the hydrogen bond and explains the observed elongation of the O-H bond and the red shift in its stretching frequency. worldscientific.comgrafiati.com

Similarly, in complexes with haloforms, NBO analysis helps to quantify the delocalization of electron density from the nitrogen lone pair to the antibonding σ* orbital of the haloform's C-H bond. researchgate.net NBO analysis has also been applied to understand the structure of trimethylamine itself, revealing interactions between the nitrogen lone pair and the antibonding orbitals of adjacent C-H bonds. nih.gov

Table 2: NBO Analysis of Donor-Acceptor Interactions in Trimethylamine Complexes

| Donor NBO (from TMA) | Acceptor NBO (from Partner) | Interaction Type | Consequence | Reference |

|---|---|---|---|---|

| n_N (Nitrogen lone pair) | σ*_OH (Phenol) | Hydrogen Bond | Stabilization, O-H bond elongation, red shift | worldscientific.com |

| n_N (Nitrogen lone pair) | σ*_CH (Haloform) | Hydrogen Bond | Stabilization, C-H bond elongation, red shift | researchgate.net |

| n_N (Nitrogen lone pair) | σ*_CH (Internal TMA) | Hyperconjugation | C-H bond elongation, affects vibrational frequencies | nih.gov |

Hyperconjugation refers to the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give an extended molecular orbital. In trimethylamine, a specific type of hyperconjugation, known as n → σ* interaction, plays a significant role in its structure and reactivity.

Theoretical studies, particularly those using NBO analysis, have shown that there is a hyperconjugative interaction between the nitrogen lone pair (n_N) and the antibonding σ* orbitals of the C-H bonds that are in a transoid (anti-periplanar) position to the lone pair. nih.gov This n_N → σ*_CH interaction results in a donation of electron density from the lone pair to the antibonding orbitals, which in turn leads to an elongation and weakening of these specific C-H bonds compared to the other C-H bonds in the methyl groups. nih.gov

This intrinsic hyperconjugation has important chemical implications. When trimethylamine forms a hydrogen bond with a proton donor like phenol, the nitrogen lone pair becomes involved in the intermolecular bond. This reduces the extent of the intramolecular n_N → σ*_CH hyperconjugation. nih.gov As a consequence, the C-H bonds that were previously elongated by this effect become shorter and stronger, leading to a blue shift (an increase in frequency) of their stretching vibrations in the infrared spectrum. nih.gov This phenomenon has been predicted by calculations and is a subtle but important aspect of the molecule's behavior upon interaction. nih.gov The protonation of trimethylamine leads to an even more pronounced blue shift of the C-H stretching vibrations as the lone pair is fully engaged in a covalent bond. nih.gov

Mechanistic Studies of Trimethylamine-Catalyzed Reactions (e.g., Baylis–Hillman Reaction)

The Baylis-Hillman (MBH) reaction is a crucial carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, catalyzed by a Lewis base such as a tertiary amine or phosphine. chemrxiv.org Trimethylamine (TMA) is a common catalyst used in this reaction, and its mechanism has been the subject of detailed computational investigation using methods like Density Functional Theory (DFT). chemrxiv.orgworldscientific.comworldscientific.com

Theoretical studies have elucidated the reaction pathway. The generally accepted mechanism involves three key steps:

Michael Addition: The amine catalyst (trimethylamine) adds to the activated alkene. worldscientific.com

Aldol (B89426) Addition: A subsequent C-C bond formation occurs between the resulting zwitterionic intermediate and the aldehyde. worldscientific.com

Elimination: The final step involves the elimination of the catalyst to yield the functionalized product. acs.org

DFT calculations, such as those using the B3LYP/6-31+G(d,p) method, have been employed to study the model reaction between formaldehyde (B43269) and vinylaldehyde catalyzed by trimethylamine. worldscientific.comworldscientific.com In the gas phase, these studies suggest the reaction may proceed through a trimolecular addition transition state, followed by a rate-determining intramolecular 1,3-hydrogen shift. worldscientific.comworldscientific.com However, the consideration of solvent effects significantly alters the mechanistic landscape. When bulk solvent effects of water are modeled using a Conductor-like Polarizable Continuum Model (CPCM), the reaction is shown to follow the Michael-addition sequence, with the 1,3-hydrogen shift being the rate-determining step. worldscientific.com The inclusion of even a single, explicit water molecule can dramatically promote the 1,3-hydrogen shift, making the C-C bond formation the new rate-determining step. worldscientific.com

Further computational work has proposed an alternative, lower-energy pathway for the trimethylamine-catalyzed MBH reaction. This pathway involves a proton transfer within the aldol product via a seven-membered cyclic transition state, followed by a Hofmann elimination to generate the final product and regenerate the catalyst. chemrxiv.org This proposed mechanism has a significantly lower activation energy for the Hofmann elimination (9.3 kcal/mol) compared to the proton transfer through a four-centered cyclic transition state (24.2 kcal/mol) of the more conventional E1cB elimination pathway. chemrxiv.org These computational insights highlight the complex interplay of catalyst, reactants, and solvent in determining the precise reaction mechanism and have been extended to other amine catalysts like DABCO. chemrxiv.org

| Computational Method | Model Reaction | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31+G(d,p)) | Formaldehyde + Vinylaldehyde | In gas phase, a trimolecular transition state is followed by a rate-determining 1,3-hydrogen shift. In aqueous solvent models, the 1,3-hydrogen shift is promoted, and C-C bond formation can become rate-determining. | worldscientific.comworldscientific.com |

| DFT | Cyclopentenone + Acetaldehyde | Proposed a lower energy pathway involving proton-transfer via a seven-centred cyclic transition state followed by Hofmann elimination. | chemrxiv.org |

Vibrational Spectroscopy and Harmonic Force Field Derivations

Theoretical calculations are essential for interpreting the vibrational spectra of trimethylamine and its derivatives, providing molecular-level insights into their structure and interactions. mpg.deworldscientific.com For trimethylamine-N-oxide (TMAO), a key derivative, understanding its vibrational nature is crucial for analyzing spectra and extracting structural information from vibrational data. mpg.de The C-H stretching modes of TMAO typically appear in a narrow frequency range around 2900 cm⁻¹. mpg.de These modes can be complicated by Fermi resonance, which is an overlap of the C-H stretching mode and the overtone of the H-C-H bending modes. mpg.de To accurately model these effects, advanced computational methods beyond simple harmonic approximations, such as vibrational self-consistent field (VSCF) or perturbative approaches, are necessary. mpg.de

Hydrogen bonding interactions between trimethylamine and proton donors like substituted phenols have been studied using DFT with the B3LYP functional and the 6-31++G(d,p) basis set. worldscientific.com These studies systematically investigate how substituents on the phenol affect the strength of the O-H···N hydrogen bond and consequently influence the vibrational spectra. worldscientific.com

The harmonic force field of trimethylamine has been derived from experimental vibrational spectra, providing a basis for normal coordinate calculations. acs.orggrafiati.com These force fields are fundamental for accurately simulating and predicting the vibrational frequencies of the molecule. grafiati.com Computational routines have been developed to perform these normal coordinate calculations, which are crucial for assigning vibrational modes observed in experimental spectra, such as Raman spectra. grafiati.comwhiterose.ac.uk For instance, theoretical wavenumber and Raman activity calculations at the SOGGA11-X/cc-pVTZ level have been used to assist in the assignment of the Raman spectrum of tris(chloromethyl)amine, a derivative of trimethylamine. whiterose.ac.uk

| Molecule/System | Theoretical Method | Focus of Study | Reference |

|---|---|---|---|

| Trimethylamine-N-Oxide (TMAO) | Vibrational Self-Consistent Field (VSCF) | Addressing anharmonic corrections and Fermi resonance in C-H stretching modes. | mpg.de |

| TMA - Phenol Complexes | DFT (B3LYP/6-31++G(d,p)) | Effect of hydrogen bonding on spectral and structural parameters. | worldscientific.com |

| Tris(chloromethyl)amine | DFT (SOGGA11-X/cc-pVTZ) | Calculation of theoretical wavenumbers and Raman activities to aid spectral assignment. | whiterose.ac.uk |

| Trimethylamine | Normal Coordinate Analysis | Derivation of harmonic force fields from vibrational spectra. | acs.orggrafiati.com |

Theoretical Predictions of Energetic Properties for Functionalized Trimethylamine Derivatives

Computational chemistry provides powerful tools for predicting the structural and energetic properties of novel functionalized trimethylamine derivatives, particularly those with high energy content. nih.govresearchgate.net Studies have investigated energetic compounds derived from tris(chloromethyl)amine, comparing their properties to similar known structures. nih.govresearchgate.net Using methods like B3LYP/6-31G(d) calculations, researchers have determined that these compounds often feature nearly planar NC₃ units at the amine center. researchgate.net This planarity, along with the tendency for substituents on the CH₂ groups to be reactive, has been explained by multiple hyperconjugation effects. researchgate.net

DFT has also been used to explore the potential of metalloporphyrin derivatives as fluorescent sensors for trimethylamine. ingentaconnect.com By modeling various metalloporphyrin (MP) structures, theoretical investigations can predict binding energies and elucidate the design mechanism. ingentaconnect.com For example, calculations on fourteen different models helped identify that the choice of metal atom and substituent groups significantly alters the binding performance for TMA. ingentaconnect.com Such theoretical screening can guide the synthesis of optimized sensors for specific applications. ingentaconnect.com

The equilibrium structure of derivatives like tris(chloromethyl)amine has been determined in the gas phase through a combination of gas electron diffraction and high-level quantum chemical calculations using functionals like SOGGA11-X with correlation-consistent basis sets. whiterose.ac.uk These theoretical calculations are crucial for interpreting experimental data and providing a detailed picture of the molecule's geometry, including the finding that in the gas phase, two CH₂Cl groups adopt an antiperiplanar configuration while one is synperiplanar, a consequence of the anomeric effect. whiterose.ac.uk

| Derivative | Computational Method | Property Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Tris(chloromethyl)amine derivatives | B3LYP/6-31G(d) | Structural and Energetic Properties | Compounds have almost planar NC₃ units; substituents are reactive due to hyperconjugation. | nih.govresearchgate.net |

| Tris(chloromethyl)amine | SOGGA11-X/cc-pVQZ | Equilibrium Gas-Phase Structure | Structure determined by a combination of antiperiplanar and synperiplanar CH₂Cl groups. | whiterose.ac.uk |

| Metalloporphyrin-TMA complexes | DFT (B3LYP/LANL2DZ) | Binding Energy for Sensing | Metal atoms and substituents in porphyrin ring significantly change TMA binding performance. | ingentaconnect.com |

Molecular Dynamics Simulations of Trimethylamine and its Derivatives in Solvents

Molecular dynamics (MD) simulations are a cornerstone for understanding the behavior of trimethylamine and its derivatives, most notably trimethylamine-N-oxide (TMAO), in solution. nih.govacs.orgrsc.orgresearchgate.netunimi.it These simulations provide a molecular-level picture of solvation, interactions with biomolecules, and the influence of environmental conditions like pressure. nih.govgauss-centre.eu

MD simulations have been extensively used to study the hydration of TMAO, an important osmolyte that stabilizes proteins. acs.orgrsc.orgrsc.org These studies reveal that TMAO interacts strongly with water. nih.gov Theoretical vibrational spectroscopy combined with MD simulations shows that the O-H stretching frequency of water is red-shifted in the presence of TMAO, indicating that TMAO-water hydrogen bonds are stronger than water-water hydrogen bonds. acs.org Simulations have shown that as the concentration of TMAO increases, the number of water molecules in its first hydration shell decreases uniformly. rsc.orgresearchgate.netunimi.it The amphiphilic nature of TMAO, with its hydrophilic O-N group and hydrophobic methyl groups, leads to complex hydration structures that are well-solvated by water. mpg.denih.gov

The development and validation of accurate force fields are critical for reliable MD simulations. rsc.orgresearchgate.net Several force fields for TMAO have been developed and tested against experimental data, including thermodynamic, transport, and dielectric properties. researchgate.net Some advanced force fields introduce dummy atoms to represent lone pairs on the TMAO oxygen, improving the description of the highly directional hydrogen bonds it forms with water. researchgate.net

MD simulations have also been crucial in elucidating the mechanisms by which TMAO counteracts the denaturing effects of urea (B33335) and high pressure on proteins. nih.govgauss-centre.eunih.gov Simulations of peptides in mixed urea/TMAO solutions show that TMAO leads to the dehydration of the peptide backbone. nih.govaip.org Under high pressure (up to 10 kbar), ab initio MD simulations reveal significant changes in the hydrogen bonding pattern, with a solvated TMAO transitioning from a TMAO(H₂O)₃ complex at ambient pressure to a mix of TMAO(H₂O)₃ and TMAO(H₂O)₄ at 10 kbar. gauss-centre.eu This pressure-induced enhancement of TMAO's hydration is a key aspect of its function as a piezolyte (pressure counteractant). gauss-centre.eu To accurately capture these effects, pressure-dependent force fields have been developed by incorporating quantum-chemical data into classical models. aip.org

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods combined with MD simulations have been used to investigate the reaction mechanism of enzymes that process trimethylamine precursors, such as choline (B1196258) trimethylamine-lyase (CutC). nih.govacs.org These studies have revealed detailed, stepwise reaction pathways, including hydrogen atom transfers and migrations of the trimethylamine group, providing deep insights into the enzymatic C-N bond cleavage. nih.govacs.org

| System | Simulation Type | Focus of Investigation | Key Finding | Reference |

|---|---|---|---|---|

| TMAO in aqueous solution | Classical MD | Hydration structure and dynamics | TMAO-water H-bonds are stronger than water-water H-bonds. Uniform decrease in hydration number with increasing concentration. | rsc.orgunimi.itacs.org |

| TMAO in aqueous solution under high pressure | Ab Initio MD | Effect of pressure on solvation | At 10 kbar, TMAO hydration increases, forming TMAO(H₂O)₄ complexes, unlike at ambient pressure. | gauss-centre.eu |

| Peptide in TMAO/Urea solution | Classical MD | Counteracting effect of TMAO | TMAO causes dehydration of the peptide, contributing to its stabilizing effect against urea. | nih.govaip.org |

| Choline Trimethylamine-Lyase (CutC) | QM/MM | Enzymatic reaction mechanism | Elucidated a stepwise mechanism for choline degradation to trimethylamine involving hydrogen atom transfer and TMA group migration. | nih.govacs.org |

| TMAO in aqueous solution | Classical MD | Force field development | New force fields with dummy atoms better reproduce directional H-bonds and experimental properties like viscosity. | researchgate.net |

Environmental and Biogeochemical Roles of Trimethylamine

Contribution to Global Biogeochemical Cycles

Trimethylamine (B31210) is a key player in the biogeochemical cycling of essential elements, particularly nitrogen and carbon, primarily in marine environments. researchgate.netresearchgate.net

Role in Nitrogen Cycling (e.g., Precursor to Reduced Nitrogenous Biogases)

Trimethylamine and its precursor, trimethylamine N-oxide (TMAO), are significant components of the oceanic nitrogen pool. researchgate.netacs.org TMAO is widely distributed in marine organisms, where it functions as an osmolyte, protecting against the harsh conditions of the marine environment. mdpi.comacs.orgfrontiersin.org Upon the death and decomposition of these organisms, TMAO is reduced to TMA, releasing a volatile, reduced nitrogenous biogas. acs.orgresearchgate.net This process is a crucial step in the marine nitrogen cycle, returning nitrogen to the ecosystem. frontiersin.orgescholarship.org Methanogenic archaea can also implicate TMA in the nitrogen cycle of marine sediments. nih.gov

The degradation of nitrogen-containing compounds such as choline (B1196258) and glycine (B1666218) betaine (B1666868) is another source of TMA in marine ecosystems. mdpi.compnas.org This microbial conversion of choline to TMA is a significant pathway for TMA production in anaerobic environments, including marine sediments. pnas.org

Involvement in Carbon Cycling (e.g., Carbon Source for Marine Microbes)

In marine environments, trimethylamine serves as an important carbon and nitrogen source for a diverse range of microorganisms. mdpi.comresearchgate.net Aerobic marine bacteria, particularly those belonging to the Roseobacter clade, can utilize TMA as a carbon and nitrogen source through the action of the enzyme trimethylamine monooxygenase. researchgate.netpnas.org Some specialized methylotrophs are even capable of using TMA as their sole source of carbon and energy. researchgate.net

Anaerobic denitrifying bacteria can also use TMA as a carbon source for growth in the presence of nitrate (B79036). researchgate.net Furthermore, TMA can be converted to acetate (B1210297) by certain halophilic bacteria. researchgate.net The metabolism of TMA by these microbial communities is a vital part of the carbon cycle in marine ecosystems, contributing to the flow of organic carbon through the food web. researchgate.netpnas.org

Atmospheric Chemistry and Climate Impacts

Once released into the atmosphere, trimethylamine participates in a series of chemical reactions that have significant implications for atmospheric composition and climate.

Role in Atmospheric Particle Nucleation and Growth

Trimethylamine has been identified as a key species in atmospheric new particle formation. copernicus.org It can enhance the nucleation of sulfuric acid particles, a process that is fundamental to the formation of atmospheric aerosols. copernicus.orgau.dkosti.gov Laboratory studies have shown that at lower relative humidity, the enhancement of particle formation by TMA can be up to an order of magnitude greater than that of ammonia (B1221849). copernicus.org

In polluted environments, TMA can accelerate new particle formation based on sulfuric acid and dimethylamine (B145610) by 50-100%. au.dkosti.gov This suggests that TMA is of comparable importance to dimethylamine in nucleation processes in polluted continental boundary layers. au.dkosti.govnsf.gov An oxidation product of TMA, trimethylamine oxide (TMAO), has also been shown to significantly enhance sulfuric acid-driven particle formation. mdpi.com

Precursor to Secondary Organic Aerosol Formation

Trimethylamine is a significant precursor to the formation of secondary organic aerosols (SOAs), which are a major component of atmospheric particulate matter. acs.orgnih.govacs.org The reaction of TMA with the nitrate radical, a key atmospheric oxidant, has been shown to be a viable pathway for SOA formation, particularly in areas where nitrate radicals play a significant role in oxidation chemistry. acs.orgnih.govacs.org